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Omipalisib in vitro IC50 determination cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Omipalisib

CAS No.: 1086062-66-9

Cat. No.: S548408

Omipalisib ICso Values in Cancer Cell Lines

The table below summarizes published half-maximal inhibitory concentration (ICso) and growth inhibition
(GIso) values for Omipalisib. Please note that these values are highly dependent on specific assay conditions

and cell line characteristics.

) Exposure Reported Value
Cell Line Cancer Type Assay Type . Source/PMID
Time (ICs0lGlso0)
BT474 Breast Cancer pAkt-S473 Not 0.18 nM (ICso) [1]
Reduction Specified
T47D Breast Cancer pAkt-S473 Not 0.41 nM (ICso) [1]
Reduction Specified
T47D Breast Cancer Cell Proliferation Not 3 nM (ICso) [1]
Specified
BT474 Breast Cancer Cell Proliferation Not 2.4 nM (ICso) [1]
Specified
A549 Lung Cancer Cytotoxicity 72 hrs 0.14 pM (ICso) [2]

(MTT)
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. Exposure Reported Value
Cell Line Cancer Type Assay Type . Source/PMID
Time (ICs0lGlso0)
A549 Lung Cancer Cytotoxicity 72 hrs 0.6 uM (ICso) [3]
(MTT)
A549 Lung Cancer Growth Inhibition 72 hrs 0.86 puM (ICso) [3]
(SRB)
A549 Lung Cancer Growth Inhibition 72 hrs 26.6 nM (Glso) [3]
HCT-116 Colorectal Cytotoxicity 72 hrs 0.154 pM (1Cso) [2]
Cancer (MTT)
HCT-116 Colorectal Cytotoxicity 72 hrs 0.01 puM (ICso) [3]
Cancer (MTT)
HCT-116 Colorectal Growth Inhibition 72 hrs 0.14 uM (ICso) [3]
Cancer (SRB)
MCF7 Breast Cancer Growth Inhibition 72 hrs 0.03 uM (ICso) [3]
(SRB)
U-87MG Glioblastoma Cytotoxicity 72 hrs 0.537 puM (I1Cso) [2]
(MTT)
MDA-MB- Breast Cancer Cytotoxicity 72 hrs 0.13 uM (ICso) [3]
231 (MTT)
BEL- Hepatocellular Cytotoxicity 72 hrs 0.01 uM (ICso) [3]
7404 (MTT)
DU-145 Prostate Growth Inhibition 72 hrs 16.3 nM (Glso) [3]
Cancer
HT-29 Colorectal Growth Inhibition 72 hrs 19.9 nM (Glso) [3]
Cancer
NCI- Lung Cancer Growth Inhibition 72 hrs 14.4 nM (Glso) [3]
H1975
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. Exposure Reported Value
Cell Line Cancer Type Assay Type ) Source/PMID
Time (ICs0lGlso0)
PC-3 Prostate Growth Inhibition 72 hrs 197 nM (Glso) [3]

Cancer

Experimental Protocols & Methodologies

Cell Proliferation and Cytotoxicity Assays

A standard method for determining ICso is the MTT or SRB assay after 72 hours of drug exposure [3] [2].

o Key Steps:
o Cell Seeding: Plate cells in 96-well plates at a density that ensures cells are in the logarithmic
growth phase throughout the assay.
o Drug Treatment: The next day, add Omipalisib in a concentration gradient. Include negative
control (DMSO vehicle) and positive control (e.g., a cytotoxic agent) wells.
o Incubation: Incubate plates for 72 hours in a standard cell culture incubator (37°C, 5% COz2).
o Viability Measurement:
= MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan
crystal formation. Solubilize the crystals with DMSO and measure the absorbance at 570
nm.
= SRB Assay: Fix cells with trichloroacetic acid, stain with Sulforhodamine B, wash, and
solubilize the bound dye. Measure the absorbance at 510-560 nm.
o Data Analysis: Calculate the percentage of viable cells for each concentration relative to the
vehicle control. Use non-linear regression to fit a dose-response curve and determine the ICso.

Biomarker Inhibition Assay (pAkt-S473)

A key pharmacodynamic biomarker for PI3K/mTOR pathway inhibition is the phosphorylation of Akt at
Serd473 [1].

o Key Steps:
o Cell Treatment: Treat sensitive cell lines (e.g., BT474, T47D) with a range of Omipalisib
concentrations for a predefined period (e.g., 2-4 hours).
o Cell Lysis: Lyse cells and extract total protein.
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o Western Blotting:
= Separate proteins by SDS-PAGE.
= Transfer to a nitrocellulose or PVDF membrane.
= Probe the membrane with antibodies against phospho-Akt (Ser473) and total Akt as a
loading control.
o Quantification: Use densitometry to quantify band intensity. The ICso is the concentration that
reduces pAkt-S473 levels by 50% compared to the untreated control.

Troubleshooting Common Experimental Issues

Why Do My ICso Values Seem Inconsistent?

A major confounder in ICso determination is variable cell division rates. Traditional metrics are highly

sensitive to the number of divisions during the assay, which can create artefactual results [4].

e Solution: Use Growth Rate Inhibition (GR) Metrics The normalized GR value calculates the
inhibition of the growth rate per division, making the metric more robust to variations in assay duration
and inherent cell growth rates [4].

o Formula: GR(c) = 2™(k(c) / k(@)) - 1, where k(c) is the growth rate in the presence
of the drug and k(0) is the growth rate of the control.

o Calculation: You can estimate this from endpoint measurements if you know the initial cell
number at the time of drug addition (TO) or the doubling time of untreated cells [4].

o Outcome: This method provides GRso and GRmax values, which are more reliable for
comparing drug effects across different cell lines or experimental conditions. Research shows
that GR metrics stabilize after the first cell division, whereas ICso values can keep fluctuating

[4].

Lack of Expected Potency in Mechanistic Assays

If your Western blot shows insufficient pAkt inhibition at concentrations that effectively block proliferation,

consider the timing.

¢ Solution: The inhibition of pAkt is often rapid but can be transient due to adaptive feedback
mechanisms. Perform a time-course experiment to capture the peak of pathway inhibition. In some
3D culture models, for instance, the GRso for Omipalisib was lowest (most potent) around 20 hours
post-treatment before adaptation occurred [4].
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Understanding Omipalisib's Mechanism of Action

Omipalisib is a dual pan-PI3K and mTORC1/2 inhibitor. The diagram below illustrates how it targets
key nodes in the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and

survival.
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Omipalisib Inhibits PI3K and mTOR
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Critical Considerations for Your Experiment

e Beyond ICso: For a full picture of drug response, consider generating a full dose-response curve and
calculating the Area Under the Curve (AUC) or the Area Over the Curve (AOC). The GR-based
AOC (GRAOQC) is a particularly robust metric [4] [5].

o Off-Target Kinase Activity: While Omipalisib is highly selective for PI3K and mTOR over other
protein kinases, it is also a potent inhibitor of DNA-PK (ICso = 0.28 nM), which could contribute to its
anti-proliferative and cytotoxic effects in certain contexts [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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